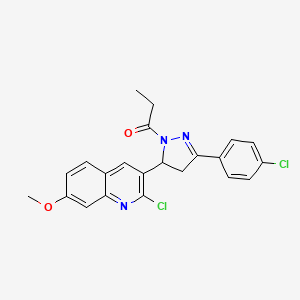

1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

The compound 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a heterocyclic molecule featuring a dihydropyrazole core fused with a quinoline moiety. Key structural attributes include:

- A 2-chloro-7-methoxyquinolin-3-yl group, contributing electron-withdrawing and steric effects.

- A propan-1-one side chain, which may influence solubility and metabolic stability.

Properties

IUPAC Name |

1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N3O2/c1-3-21(28)27-20(12-19(26-27)13-4-7-15(23)8-5-13)17-10-14-6-9-16(29-2)11-18(14)25-22(17)24/h4-11,20H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQUPFUDMGJWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=C(N=C4C=C(C=CC4=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 506.4 g/mol. The IUPAC name is [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone. The structure features a quinoline moiety, a pyrazole ring, and various substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline and pyrazole have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Compound A | Salmonella typhi | Strong | |

| Compound B | Bacillus subtilis | Moderate | |

| Compound C | Escherichia coli | Weak |

Anticancer Activity

Studies have highlighted the potential anticancer effects of similar compounds through mechanisms such as apoptosis induction and cell cycle arrest. The structure of this compound suggests it may interact with specific cancer cell pathways .

Case Study:

In a study involving pyrazole derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM. This suggests that the pyrazole ring plays a crucial role in enhancing anticancer activity .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition studies revealed that certain derivatives exhibited strong AChE inhibitory activity with IC50 values significantly lower than standard reference compounds .

Table 2: Enzyme Inhibition Data

The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to observed therapeutic effects. Molecular docking studies have been employed to elucidate these interactions further .

Comparison with Similar Compounds

(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()

Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) share a pyrazole core but differ in substituents:

- Thiophene/cyanopyran moieties in 7a and 11b vs. quinoline in the target compound.

- Amino/hydroxy groups in analogues vs. chloro/methoxy groups in the target, altering electronic properties and hydrogen-bonding capacity.

| Feature | Target Compound | Analogues (7a, 11b) |

|---|---|---|

| Core Heterocycle | 4,5-Dihydro-1H-pyrazole | Pyrazole |

| Key Substituents | Chloroquinoline, 4-chlorophenyl | Thiophene, cyanopyran |

| Functional Groups | Cl, OCH₃ | NH₂, OH, CN |

(b) Coumarin-Pyrazol-3-one Derivatives ()

Compounds like 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) incorporate coumarin and benzodiazepine moieties, absent in the target compound.

- Coumarin provides fluorescence properties, useful in bioimaging.

- Tetrazole rings in 4g vs. propan-1-one in the target, affecting ring strain and metabolic pathways.

Impact: The target compound’s lack of coumarin suggests a focus on therapeutic rather than diagnostic applications .

Triazole and Imidazo-Pyridine Derivatives ()

Compounds such as (3-(2-(2,4-dichlorophenyl)thiazol-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)(4-fluorophenyl)methanone feature triazole or imidazo-pyridine cores instead of dihydropyrazole.

- Triazoles offer greater metabolic stability due to aromaticity.

- Thiazole/fluorophenyl groups in analogues vs. chlorophenyl/quinoline in the target, modulating target selectivity.

Impact : The dihydropyrazole core in the target may confer conformational flexibility, enhancing binding to dynamic enzyme active sites .

Structural Elucidation

- X-ray Crystallography : SHELXL () is widely used for refining dihydropyrazole derivatives, enabling precise determination of bond lengths and torsional angles .

- Computational Analysis: Multiwfn () can model electrostatic potentials, aiding in comparing charge distribution between the target and analogues (e.g., chloroquinoline vs. coumarin systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.